molecular formula C15H16ClNO2 B14663079 Benzoic acid, (2-aminoethyl)phenyl ester CAS No. 37567-31-0

Benzoic acid, (2-aminoethyl)phenyl ester

Cat. No.: B14663079
CAS No.: 37567-31-0
M. Wt: 277.74 g/mol
InChI Key: BBXMCJFODDDTOT-UHFFFAOYSA-N
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Description

Benzoic acid, (2-aminoethyl)phenyl ester: is an organic compound that belongs to the class of esters It is derived from benzoic acid and (2-aminoethyl)phenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, (2-aminoethyl)phenyl ester typically involves the esterification of benzoic acid with (2-aminoethyl)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as concentrated sulfuric acid, which acts as a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, (2-aminoethyl)phenyl ester can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: This compound can also be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with modified properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce different amines or alcohols.

Scientific Research Applications

Chemistry: Benzoic acid, (2-aminoethyl)phenyl ester is used as a reagent in organic synthesis to create various complex molecules. Its unique structure allows it to participate in a wide range of chemical reactions.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of benzoic acid, (2-aminoethyl)phenyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Benzoic acid, phenyl ester
  • Benzoic acid, 2-phenylethyl ester
  • Benzoic acid, 2-chloro-, phenyl ester

Comparison: Benzoic acid, (2-aminoethyl)phenyl ester is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it a valuable compound for specific applications.

Properties

CAS No.

37567-31-0

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

[4-(2-aminoethyl)phenyl] benzoate;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c16-11-10-12-6-8-14(9-7-12)18-15(17)13-4-2-1-3-5-13;/h1-9H,10-11,16H2;1H

InChI Key

BBXMCJFODDDTOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN.Cl

Origin of Product

United States

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